N2,N2-dimethyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine
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Overview
Description
N2,N2-dimethyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine is a complex organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a nitro group, a phenyl group, and multiple amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-dimethyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by the introduction of the phenyl and dimethylamine groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N2,N2-dimethyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N2,N2-dimethyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N2,N2-dimethyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the amine groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine
- N2-(2,5-dimethoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine
- N2,N4,N6-tridodecyl-1,3,5-triazine-2,4,6-triamine
Uniqueness
N2,N2-dimethyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C12H14N6O2 |
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Molecular Weight |
274.28 g/mol |
IUPAC Name |
2-N,2-N-dimethyl-5-nitro-4-N-phenylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C12H14N6O2/c1-17(2)12-15-10(13)9(18(19)20)11(16-12)14-8-6-4-3-5-7-8/h3-7H,1-2H3,(H3,13,14,15,16) |
InChI Key |
LYFSKLMPZNTFAF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C(C(=N1)NC2=CC=CC=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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